![molecular formula C7H7NO4 B12276158 6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid](/img/structure/B12276158.png)
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . This compound is characterized by a fused ring system consisting of a pyran ring and an oxazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form an oxime, followed by cyclization under acidic conditions . Another approach includes the use of Vilsmeier-Haack reagents to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrano[3,4-d]oxazole-2-carboxylic acid: A structurally related compound with similar reactivity.
Pyrazolo[4,3-d]oxazole derivatives: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)6-8-4-3-11-2-1-5(4)12-6/h1-3H2,(H,9,10) |
Clé InChI |
NYJXXGAEUQEYAI-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1OC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


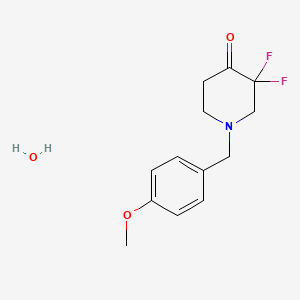
![(3aS,5R,6R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12276082.png)
![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)
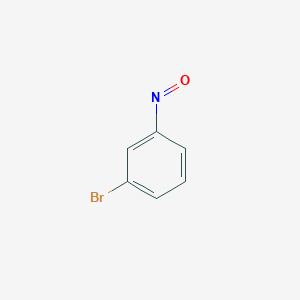
![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)
![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)
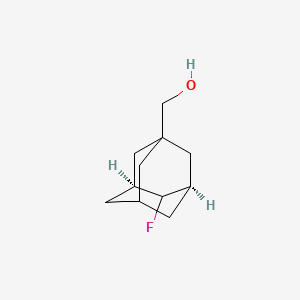
(1-phenylethyl)amine](/img/structure/B12276124.png)
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12276128.png)
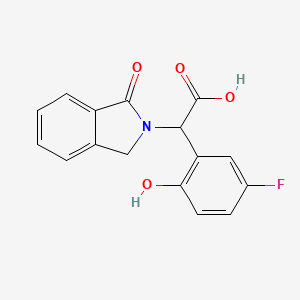
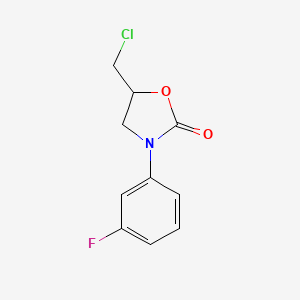
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)
![(1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12276149.png)
